molecular formula C12H18O3 B8722921 6-Oxo-spiro[4.5]decane-7-carboxylic acid methyl ester

6-Oxo-spiro[4.5]decane-7-carboxylic acid methyl ester

Cat. No. B8722921
M. Wt: 210.27 g/mol
InChI Key: DCMFWBFWNUXONG-UHFFFAOYSA-N
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Patent
US08278313B2

Procedure details

A solution of diisopropylamine (5.97 mL, 41.9 mmol) in ether (30 mL) was cooled to −78° C. and then was treated slowly with n-butyllithium (16.75 mL, 41.9 mmol). The mixture was stirred at −78° C. for 30 minutes, then this solution was transferred via cannula into a −78° C. solution of Example 1A (4.25 g, 27.9 mmol) in ether (30 mL). The mixture was stirred at this temperature for 30 minutes and then was treated with dimethyl carbonate (23.50 mL, 279 mmol). The resulting mixture was warmed to ambient temperature and stirred for 16 hours. The mixture was quenched with saturated NH4Cl and diluted with ether (100 mL), then the layers were separated. The aqueous layer was extracted with additional ether, then the organic layers were combined, dried with MgSO4, and concentrated under reduced pressure. The residue was chromatographed on silica gel (100% hexane to 85:15 EtOAc/hexanes, eluant) to provide the title product. 1H NMR (300 MHz, CDCl3) δ 12.40-12.42 (m, 1 H), 3.72-3.76 (m, 3 H), 2.18-2.26 (m, 2 H), 2.00-2.12 (m, 2 H), 1.74-1.86 (m, 2 H), 1.57-1.62 (m, 2 H), 1.54-1.57 (m, 2 H), 1.35-1.48 (m, 4 H). MS (DCI+) m/z 211 (M+H).
Quantity
5.97 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
16.75 mL
Type
reactant
Reaction Step Two
Quantity
4.25 g
Type
reactant
Reaction Step Three
Quantity
23.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH2:13]1[C:17]2([CH2:22][CH2:21][CH2:20][CH2:19][C:18]2=[O:23])[CH2:16][CH2:15][CH2:14]1.[C:24](=O)([O:27]C)[O:25][CH3:26]>CCOCC>[O:23]=[C:18]1[CH:19]([C:24]([O:25][CH3:26])=[O:27])[CH2:20][CH2:21][CH2:22][C:17]21[CH2:13][CH2:14][CH2:15][CH2:16]2

Inputs

Step One
Name
Quantity
5.97 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
16.75 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
4.25 g
Type
reactant
Smiles
C1CCCC12C(CCCC2)=O
Step Four
Name
Quantity
23.5 mL
Type
reactant
Smiles
C(OC)(OC)=O
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was transferred via cannula into a −78° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at this temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was warmed to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated NH4Cl
ADDITION
Type
ADDITION
Details
diluted with ether (100 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with additional ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (100% hexane to 85:15 EtOAc/hexanes, eluant)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1C2(CCCC2)CCCC1C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.